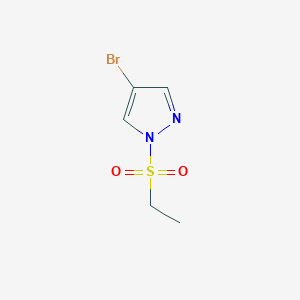![molecular formula C9H11F3N2O2 B3070822 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1006348-57-7](/img/structure/B3070822.png)
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
Übersicht
Beschreibung
This compound is also known as 2-Methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid . It has a molecular weight of 194.11 and its IUPAC name is 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C9H11F3N2O2 . The InChI code is 1S/C9H11F3N2O2/c1-3-6(8(15)16)14-5(2)4-7(13-14)9(10,11)12/h4,6H,3H2,1-2H3,(H,15,16) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A comparative study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles demonstrates the influence of reaction media on regioselectivity, highlighting techniques to achieve high regioselectivity for specific pyrazole derivatives (Martins et al., 2012). Similarly, the efficient synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids, including pyrazole derivatives, showcases their application in developing inhibitors targeting αvβ6 integrin for idiopathic pulmonary fibrosis treatment (Procopiou et al., 2018).
Material Sciences and Organic Light Emitting Diodes (OLEDs)
Research into Pt(II) complexes with pyrazolate chelates, including trifluoromethylated pyrazoles, revealed their potential in creating mechanoluminescent and efficient white OLEDs, indicating their significant role in advancing OLED technology (Huang et al., 2013).
Catalysis
Studies on the oxidation of secondary aliphatic alcohols using FeCl3-H2O2 in the presence of pyrazole derivatives, including 3-(trifluoromethyl)pyrazole, have shown that these compounds can enhance reaction performance through their role as ligands, providing insights into their catalytic applications (de Araújo et al., 2020).
Synthetic Applications
The development of new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates from renewable sources, such as levulinic acid, emphasizes the synthetic versatility of pyrazole derivatives and their contribution to green chemistry (Flores et al., 2014).
Antimicrobial and Antioxidant Properties
Evaluations of tetra-substituted pyrazolines, including those derived from pyrazole carboxylic acids, for antimicrobial and antioxidant activities, underline the potential of these compounds in developing new therapeutic agents with significant biological activities (Govindaraju et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid are currently unknown . The compound belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a 1,2-diazole . Pyrazoles are often used as building blocks in the pharmaceutical industry .
Mode of Action
It is known that the trifluoromethyl group in the compound can exhibit various pharmacological activities .
Biochemical Pathways
Trifluoromethyl-containing compounds have been found to significantly affect pharmaceutical growth .
Result of Action
The molecular and cellular effects of 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid are currently unknown
Eigenschaften
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-3-6(8(15)16)14-5(2)4-7(13-14)9(10,11)12/h4,6H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKONCEKLNBIPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=CC(=N1)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177340 | |
| Record name | α-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | |
CAS RN |
1006348-57-7 | |
| Record name | α-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid](/img/structure/B3070740.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B3070751.png)
![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)



![Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3070776.png)

![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070795.png)

![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid](/img/structure/B3070818.png)


![1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3070842.png)